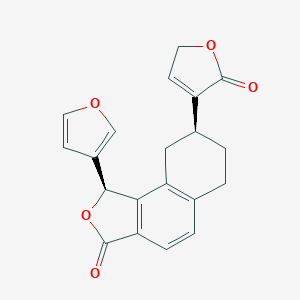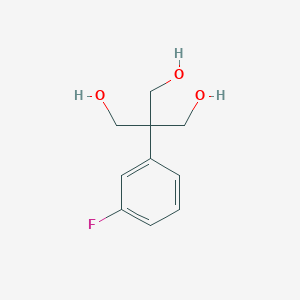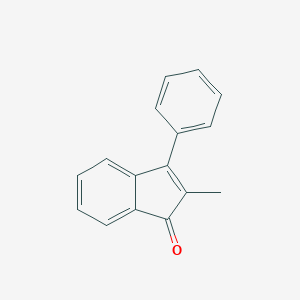
2-methyl-3-phenyl-1H-inden-1-one
Overview
Description
“2-methyl-3-phenyl-1H-inden-1-one” is a chemical compound with the molecular formula C16H12O . It is a derivative of indanone, which is a type of organic compound known as a cyclic ketone .
Molecular Structure Analysis
The molecular structure of “2-methyl-3-phenyl-1H-inden-1-one” consists of a phenyl group (a ring of 6 carbon atoms) attached to an indenone structure (a fused ring system consisting of a benzene ring and a cyclopentene ring) with a ketone functional group (C=O) and a methyl group (CH3) attached .Scientific Research Applications
Synthesis and Structural Studies
- Derivatives of 2-phenyl-1H-indene-1-one, closely related to 2-methyl-3-phenyl-1H-inden-1-one, have been synthesized and characterized using techniques like FT-IR, NMR, and mass spectrometry. Their structures were optimized using density functional theory, and they displayed antibacterial activity against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).
Synthesis via Palladium-Catalyzed Cyclocarbonylation
- A synthesis protocol for derivatives of 2,3-dihydro-1H-inden-1-one, structurally similar to 2-methyl-3-phenyl-1H-inden-1-one, was developed using palladium-catalyzed cyclocarbonylation reactions. The process demonstrated selectivity dependent on substrates and ligands (Pi et al., 2010).
Antimicrobial Activity
- Novel derivatives of 2,3-dihydro-1H-inden-1-one were synthesized and tested for antimicrobial activity against bacterial and fungal organisms. These compounds demonstrated moderate to good activity (Swamy et al., 2019).
Generation and Study of Cycloaddition Reactions
- Studies on 3aH-indene derivatives, related to 2-methyl-3-phenyl-1H-inden-1-one, have been conducted, including synthesis methods and cycloaddition reactions, showcasing their potential in organic synthesis (Gilchrist, Rees, & Tuddenham, 1982).
Ultrasound-Mediated Catalyst-Free Synthesis
- An efficient one-pot method for the synthesis of related compounds using ultrasound irradiation in aqueous ethanol has been reported. This method emphasizes green chemistry principles, providing a more environmentally friendly approach to synthesis (Shabalala et al., 2020).
Synthesis and Evaluation as Dopamine Receptors Ligands
- Derivatives of 2,3-dihydro-1H-indene were synthesized and evaluated for their affinity at dopamine D1 and D2 receptors, indicating potential applications in neurological research (Claudi et al., 1996).
Forensic Analysis of Synthesis Impurities
- The compound has been studied in the context of forensic analysis, specifically in the identification of impurities formed during the synthesis of related compounds (Power et al., 2017).
Future Directions
The future directions for research on “2-methyl-3-phenyl-1H-inden-1-one” could include further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities and applications. Given the diverse biological activities exhibited by similar indole derivatives, “2-methyl-3-phenyl-1H-inden-1-one” may also hold promise for future pharmacological research .
properties
IUPAC Name |
2-methyl-3-phenylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(11)17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBAQZJOXYFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372808 | |
| Record name | 2-methyl-3-phenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-phenyl-1H-inden-1-one | |
CAS RN |
13304-52-4 | |
| Record name | 2-methyl-3-phenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



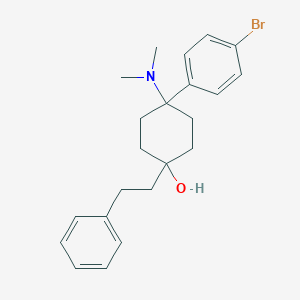


![(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B171925.png)
![2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B171927.png)
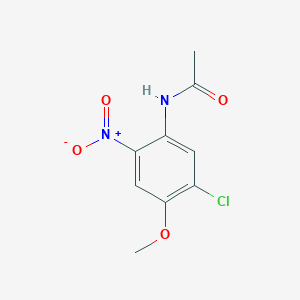
![2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione](/img/structure/B171929.png)
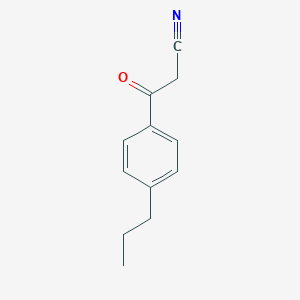

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)
